Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)
CAS No.: 192132-79-9
Cat. No.: VC0063902
Molecular Formula: C10H22N2O3
Molecular Weight: 218.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192132-79-9 |
|---|---|
| Molecular Formula | C10H22N2O3 |
| Molecular Weight | 218.297 |
| IUPAC Name | tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate |
| Standard InChI | InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13) |
| Standard InChI Key | HFASZFCDYSJMCC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOCCCN |
Introduction
Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI), with the CAS number 192132-79-9, is a chemical compound of significant interest in organic synthesis and pharmaceutical research. Its molecular formula is C10H22N2O3, and it has a molecular weight of 218.29 g/mol .
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 2-(3-aminopropoxy)ethylamine. This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Types of Reactions
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Hydrolysis: This compound undergoes hydrolysis, breaking down the ester bond in the presence of water. The reaction can be catalyzed by acids or bases.
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Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides.
Chemistry and Biology
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Organic Synthesis: Used as a reagent to introduce the carbamate functional group into molecules.
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Biochemical Pathways: Studied for its role in biochemical pathways and enzyme inhibition.
Pharmaceutical Applications
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Drug Development: Investigated as a prodrug that can release active amines in the body, potentially targeting enzymes or receptors.
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Pharmaceutical Compositions: Part of research into compositions for treating diseases, such as those associated with EZH2 inhibitors .
Comparison with Similar Compounds
This compound can be compared with other carbamic acid derivatives, such as Carbamic acid, (3-aminopropoxy)-, 1,1-dimethylethyl ester, which share similar structural features but differ in their functional groups and reactivity .
Storage and Handling
For research purposes, this compound is typically stored at temperatures between 2-8 °C and is available in high purity (98.0%) .
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